4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide is an organic compound with the molecular formula C13H16N2O6. It is known for its role as an impurity in Erlotinib, a drug used in the treatment of non-small cell lung cancer . This compound is characterized by its nitrobenzamide structure, which includes two methoxyethoxy groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a reference standard and impurity marker in the synthesis and analysis of Erlotinib.
Biology: The compound is studied for its potential biological activities and interactions with cellular targets.
Medicine: As an impurity in Erlotinib, it is important for quality control and regulatory compliance in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide is primarily related to its role as an impurity in Erlotinib. Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). The presence of this impurity can affect the overall efficacy and safety profile of the drug. The molecular targets and pathways involved include the inhibition of EGFR signaling, which is crucial for the proliferation and survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile: Another impurity in Erlotinib with a similar structure but different functional groups.
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate: A related compound with an ester functional group instead of an amide.
Uniqueness
4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide is unique due to its specific functional groups and its role as an impurity in Erlotinib. Its presence and concentration in pharmaceutical formulations are critical for ensuring the safety and efficacy of the drug .
Properties
IUPAC Name |
4,5-bis(2-methoxyethoxy)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O7/c1-19-3-5-21-11-7-9(13(14)16)10(15(17)18)8-12(11)22-6-4-20-2/h7-8H,3-6H2,1-2H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLYYHRXEBOXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855973 |
Source
|
Record name | 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172625-04-5 |
Source
|
Record name | 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.